molecular formula C16H15F3N2O2S B2490909 N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1209236-12-3

N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2490909
M. Wt: 356.36
InChI Key: UOHYMXGMVCVQJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" often involves multi-step processes that include reactions such as acid-catalyzed rearrangements and ring-closure reactions. For instance, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves classical Meinwald rearrangement and a new rearrangement sequence, providing a high-yielding method for producing oxalamides and their derivatives (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to "N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" has been elucidated through methods like X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of hydrogen bonding, which significantly impacts the compound's chemical behavior and properties. For example, the crystal structure of related compounds shows stabilization through N–H⋅⋅⋅O and C–H⋅⋅⋅O hydrogen bonds, contributing to their stability and reactivity (Kumar et al., 2016).

Scientific Research Applications

Synthesis and Catalytic Applications

A novel synthetic approach involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed, leading to the synthesis of di- and mono-oxalamides. This method offers a high-yield, operationally simple pathway to anthranilic acid derivatives and oxalamides, potentially including compounds structurally related to N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016). Furthermore, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, showcasing the potential catalytic applications of similar oxalamide structures in facilitating reactions with (hetero)aryl chlorides and amides (De, Yin, & Ma, 2017).

Material Science and Polymer Research

In the field of materials science, the structural and bonding characteristics of similar thiophene-based compounds have been extensively studied, contributing to the development of novel materials and polymers. For instance, the crystal structure and hydrogen bonding patterns of certain N1-alkyl-N2-arylthioureas have been examined, providing insights into the molecular arrangements that could influence the properties of related compounds like N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Omondi & Levendis, 2012). Additionally, the synthesis and characterization of celecoxib derivatives have shed light on the potential of thiophene-containing compounds in medicinal chemistry, suggesting possible pharmacological applications beyond their structural and material uses (Küçükgüzel et al., 2013).

Biological and Medicinal Applications

Although specific research on N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide's biological applications was not found, studies on structurally similar compounds indicate potential areas of interest. For example, sulfur-containing heterocyclic compounds have shown promise in inducing apoptotic cell death in cancer cells, highlighting the potential therapeutic applications of related thiophene-based compounds in oncology (Haridevamuthu et al., 2023).

Safety And Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Future Directions

Thiophene-based analogs continue to be a focus for scientists and medicinal chemists due to their potential as biologically active compounds . They are used to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N'-(1-thiophen-2-ylpropan-2-yl)-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-10(8-13-6-3-7-24-13)20-14(22)15(23)21-12-5-2-4-11(9-12)16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHYMXGMVCVQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

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